N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline
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Overview
Description
(E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE is an organic compound characterized by the presence of methoxy and trifluoromethoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous magnesium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Steviol glycosides: Natural sweeteners with unique chemical properties.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(E)-1-(4-METHOXYPHENYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMINE is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C15H12F3NO2 |
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Molecular Weight |
295.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3NO2/c1-20-13-6-2-11(3-7-13)10-19-12-4-8-14(9-5-12)21-15(16,17)18/h2-10H,1H3 |
InChI Key |
BRSKONZOGRXZPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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